4-Acetylcyclohexene

physical property boiling point density

4-Acetylcyclohexene (CAS 7353-76-6), systematically 1-(cyclohex-3-en-1-yl)ethanone, is a non-conjugated β,γ-unsaturated ketone in the cyclohexenyl methyl ketone class. Unlike its conjugated α,β-unsaturated isomer 1-acetylcyclohexene, the acetyl group in 4-acetylcyclohexene resides at the 4‑position of the cyclohexene ring, placing the carbonyl function distal to the olefinic π‑system.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 7353-76-6
Cat. No. B3386530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylcyclohexene
CAS7353-76-6
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC=CC1
InChIInChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3
InChIKeyDJCDJUMICVADAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylcyclohexene (CAS 7353-76-6): A 4-Substituted Cyclohexene Building Block for Regio- and Stereoselective Synthesis


4-Acetylcyclohexene (CAS 7353-76-6), systematically 1-(cyclohex-3-en-1-yl)ethanone, is a non-conjugated β,γ-unsaturated ketone in the cyclohexenyl methyl ketone class [1]. Unlike its conjugated α,β-unsaturated isomer 1-acetylcyclohexene, the acetyl group in 4-acetylcyclohexene resides at the 4‑position of the cyclohexene ring, placing the carbonyl function distal to the olefinic π‑system [2]. This distinct electronic and spatial arrangement underpins its utility as a regio- and stereoselective intermediate in Friedel–Crafts alkylations [3], photochemical rearrangements [4], and decalone synthesis via sequential Michael addition [5].

Why Substituting 4-Acetylcyclohexene with Other Cyclohexenyl Ketones Alters Reaction Outcomes


The cyclohexenyl methyl ketone family comprises multiple positional isomers—1‑acetylcyclohexene (α,β‑unsaturated, conjugated), 2‑acetylcyclohexene (α,β‑unsaturated, conjugated), and 4‑acetylcyclohexene (β,γ‑unsaturated, non‑conjugated) [1]. The position of the acetyl group relative to the double bond dictates the compound‘s electronic character, conformational bias, and reactivity manifold. For instance, 4‑acetylcyclohexene undergoes Friedel–Crafts addition with benzene to give trans‑1,4‑disubstituted cyclohexanes stereoselectively [2], whereas 1‑acetylcyclohexene participates in asymmetric Michael‑type annulations with entirely different stereochemical outcomes [3]. Substituting 4‑acetylcyclohexene with a conjugated isomer can therefore lead to divergent reaction pathways, altered regioselectivity, or complete failure of the intended transformation. Procurement decisions must account for these positional‑isomer‑specific reactivities.

Quantitative Differentiation: 4-Acetylcyclohexene vs. 1‑Acetylcyclohexene in Physical Properties and Reactivity


Boiling Point and Density Differentiate 4‑Acetylcyclohexene from the Conjugated Isomer 1‑Acetylcyclohexene

4‑Acetylcyclohexene exhibits a substantially lower boiling point (180.9 °C at 760 mmHg) compared to its conjugated α,β‑unsaturated isomer 1‑acetylcyclohexene (201–202 °C at 760 mmHg) [1]. This ~20 °C difference, arising from reduced π‑conjugation and intermolecular dipole–dipole interactions in the non‑conjugated β,γ‑isomer, allows for cleaner distillation‑based purification and unambiguous identity verification [2]. Density values also diverge: 4‑acetylcyclohexene (predicted 0.947 g/cm³) vs. 1‑acetylcyclohexene (0.966 g/mL at 25 °C) [1].

physical property boiling point density

Stereoselective Friedel–Crafts Addition to Benzene Yields trans‑1,4‑Disubstituted Cyclohexanes

In the presence of aluminum chloride, 4‑acetylcyclohexene undergoes Friedel–Crafts addition with benzene to afford mainly 1,4‑disubstituted cyclohexane with the trans configuration [1]. This stereochemical outcome is conserved across a series of 4‑substituted cyclohexenes (including 4‑benzoylcyclohexene and methyl 4‑cyclohexenecarboxylate) [1]. By contrast, the conjugated isomer 1‑acetylcyclohexene typically yields different regioisomers or participates in competitive α‑alkylation pathways under similar conditions [2]. While exact yields are not reported in the primary abstract, the consistent trans‑1,4‑selectivity distinguishes 4‑acetylcyclohexene as a reliable precursor for 1,4‑trans‑disubstituted cyclohexane frameworks.

Friedel–Crafts stereoselectivity alkylation

Preferential Michael Addition over Diels–Alder Cycloaddition Enables Selective Decalone Synthesis

Acetylcyclohexene—exemplified by 4‑acetylcyclohexene—undergoes a two‑step Michael addition to yield decalones with high stereo‑ and regioselectivity, whereas the corresponding Diels–Alder reaction exhibits poor selectivity under the same conditions [1]. This stark contrast in reaction outcome underscores the unique electrophilic profile of the non‑conjugated β,γ‑enone system, which favors conjugate addition pathways over pericyclic cycloaddition. The conjugated isomer 1‑acetylcyclohexene, in contrast, is typically employed in Diels–Alder reactions due to its α,β‑unsaturation [2].

Michael addition Diels–Alder decalone

Isomerization to 1‑Cyclohexenyl Methyl Ketone Under Basic or Acidic Catalysis

4‑Acetylcyclohexene (3‑cyclohexenyl methyl ketone) can be isomerized to 1‑cyclohexenyl methyl ketone (1‑acetylcyclohexene) using either acid or base catalysts [1]. This isomerization is documented in U.S. Patent 6,822,121 B2, which describes a process for converting 3‑cyclohexenyl methyl ketones into mixtures of 1‑cyclohexenyl and 2‑cyclohexenyl methyl ketones [1]. Basic catalysts (e.g., potassium t‑butoxide) operate at ≥100 °C, while acidic catalysts (e.g., p‑toluenesulfonic acid) also effect the transformation [1]. The ability to interconvert these isomers provides a unique procurement advantage: a single starting material (4‑acetylcyclohexene) can serve as a precursor to both non‑conjugated and conjugated enone systems.

isomerization catalysis 1‑acetylcyclohexene

Where 4‑Acetylcyclohexene Outperforms Analogues: Preferred Research and Industrial Application Scenarios


Synthesis of trans‑1,4‑Disubstituted Cyclohexane Scaffolds via Friedel–Crafts Alkylation

When a project requires a trans‑1,4‑disubstituted cyclohexane core—common in liquid crystals, polymer additives, and conformationally constrained pharmacophores—4‑acetylcyclohexene is the substrate of choice. Under AlCl₃‑catalyzed Friedel–Crafts conditions with benzene, it delivers the trans‑1,4‑product stereoselectively [1], a structural outcome not accessible from 1‑acetylcyclohexene. This stereochemical predictability reduces the need for chiral separation or stereochemical inversion steps.

Regioselective Synthesis of Decalones via Sequential Michael Addition

For the construction of decalone frameworks—key intermediates in terpene natural product synthesis (e.g., ε‑cadinene)—4‑acetylcyclohexene is uniquely suited. Its non‑conjugated enone architecture favors a two‑step Michael addition over competing Diels–Alder cycloaddition, enabling high stereo‑ and regioselectivity [2]. In contrast, 1‑acetylcyclohexene’s α,β‑unsaturation promotes Diels–Alder pathways that erode selectivity and yield [2].

Divergent Synthesis Requiring Both β,γ‑ and α,β‑Unsaturated Ketone Intermediates

Programs that require access to both non‑conjugated and conjugated enone reactivity—for example, in fragment‑based drug discovery or complex natural product total synthesis—benefit from stocking 4‑acetylcyclohexene. As documented in U.S. Patent 6,822,121 B2, 4‑acetylcyclohexene can be isomerized to 1‑acetylcyclohexene under acid or base catalysis [3], providing a single‑inventory solution for divergent reactivity streams.

Photochemical Preparation of Cyclobutyl Ketones via α‑Methylene Ketone Rearrangement

4‑Acetylcyclohexene serves as a substrate in the photochemical rearrangement of α‑methylene ketones to yield cyclobutyl ketones [4]. This transformation is part of a broader methodology that converts readily prepared α‑methylene ketones into simple, bicyclic, and spirocyclic cyclobutyl ketones in useful yields [4]. The non‑conjugated nature of 4‑acetylcyclohexene positions the α‑methylene group appropriately for the photoinduced [2+2] cycloaddition, a reactivity profile distinct from that of conjugated 1‑acetylcyclohexene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetylcyclohexene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.